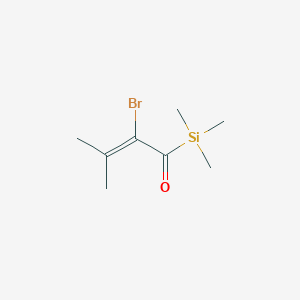
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one can be achieved through several methodsThe reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve the bromination step . The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the butenone backbone can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide.
Addition: Electrophiles like bromine or hydrogen halides, and nucleophiles like Grignard reagents.
Major Products
Substitution: Products include substituted butenones or butenols.
Elimination: Products include alkenes or alkynes.
Addition: Products include halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the butenone backbone are key reactive sites. The compound can form intermediates that participate in various chemical transformations, leading to the formation of new bonds and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-methyl-2-butene: Similar structure but lacks the trimethylsilyl group.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a triple bond instead of a double bond.
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: Contains multiple trimethylsilyl groups.
Uniqueness
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Número CAS |
80594-37-2 |
|---|---|
Fórmula molecular |
C8H15BrOSi |
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-one |
InChI |
InChI=1S/C8H15BrOSi/c1-6(2)7(9)8(10)11(3,4)5/h1-5H3 |
Clave InChI |
AFOXKXCMOVFJJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)[Si](C)(C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




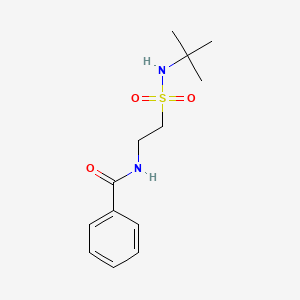
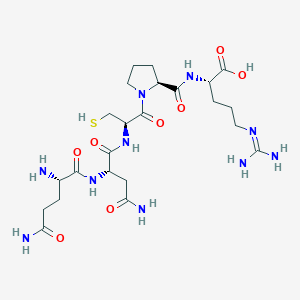
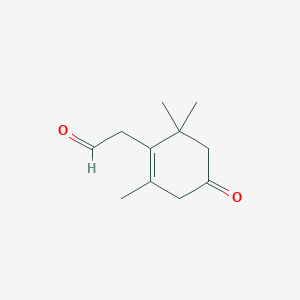
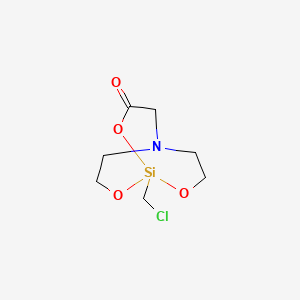
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
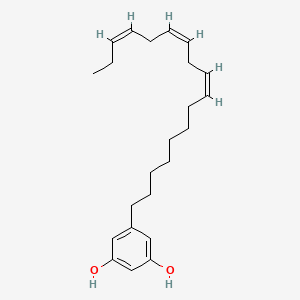
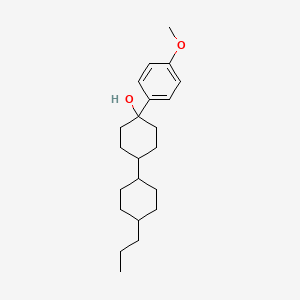
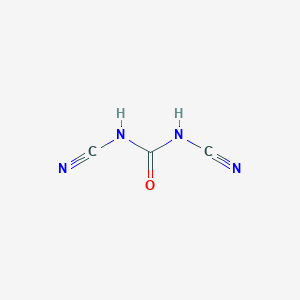
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
